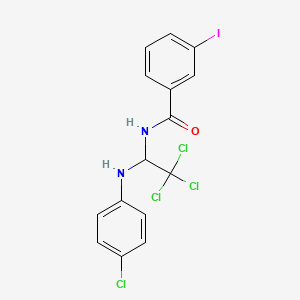![molecular formula C20H12Cl2N2O B11986915 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11986915.png)
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes with malononitrile and β-naphthol in the presence of a catalyst. For instance, the use of lipase AS from Aspergillus niger as a catalyst in anhydrous media has been reported to yield naphthopyran derivatives, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of environmentally benign procedures are emphasized in recent research. The use of recyclable heterogeneous catalysts, such as hydroxyapatite-encapsulated γ-Fe2O3, has been explored for the efficient and straightforward synthesis of chromene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted chromenes and their derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Its applications in the development of new materials and catalysts are also being investigated.
Mecanismo De Acción
The mechanism of action of 3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and protein kinase B (AKT) signaling pathways, which are crucial in cancer cell survival and proliferation . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-3-(2,4-dichlorophenyl)-propan-1-ol: This compound shares the 2,4-dichlorophenyl group but differs in its overall structure and functional groups.
2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Another chromene derivative with similar structural features but different biological activities.
Uniqueness
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C20H12Cl2N2O |
|---|---|
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H12Cl2N2O/c21-12-6-7-14(16(22)9-12)18-15(10-23)20(24)25-17-8-5-11-3-1-2-4-13(11)19(17)18/h1-9,18H,24H2 |
Clave InChI |
WGUDQIAKTAOBPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl (2E)-2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11986836.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11986839.png)


![ethyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986862.png)

![2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986865.png)
![methyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(4-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986871.png)
![4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11986881.png)
![7,9-Dichloro-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986895.png)
![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B11986902.png)

![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986912.png)
